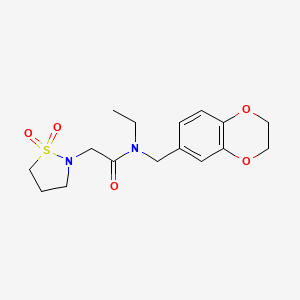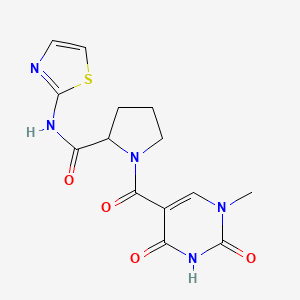
1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrimidine ring, a thiazole ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: Starting from simple precursors like urea and malonic acid derivatives.
Thiazole ring synthesis: Using thioamides and α-haloketones.
Pyrrolidine ring formation: Through cyclization reactions involving amines and aldehydes or ketones.
Coupling reactions: To link the different rings together, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with such structures might:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interfere with DNA or RNA: Affecting gene expression or replication.
Modulate signaling pathways: Influencing cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
- 1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-2-carboxamide
Uniqueness
1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide might be unique due to its specific combination of functional groups and ring structures, which could confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-18-7-8(10(20)17-14(18)23)12(22)19-5-2-3-9(19)11(21)16-13-15-4-6-24-13/h4,6-7,9H,2-3,5H2,1H3,(H,15,16,21)(H,17,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHSEFPOVDMHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C(=O)N2CCCC2C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,2,2-Trifluoroethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6812222.png)
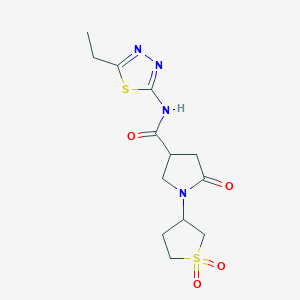
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,4-dioxane-2-carboxamide](/img/structure/B6812237.png)
![4-[2-[Cyclopropyl(1-cyclopropylethyl)amino]acetyl]piperazin-2-one](/img/structure/B6812259.png)
![2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,4-diazepan-1-yl]benzonitrile](/img/structure/B6812269.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-(cyclopropylmethoxy)acetamide](/img/structure/B6812273.png)
![1-(Azepan-1-yl)-2-[4-[2-(cyclopropylmethoxy)acetyl]piperazin-1-yl]ethanone](/img/structure/B6812274.png)
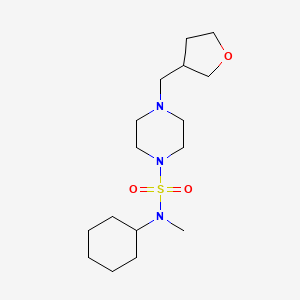
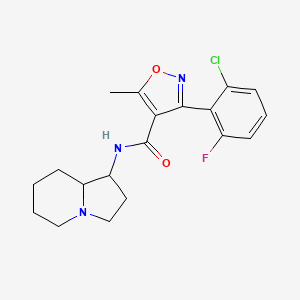
![[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B6812290.png)
![N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6812293.png)
![1-(3,4-dihydro-2H-chromen-3-yl)-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B6812310.png)
![N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6812317.png)
